

Application Note: High-Throughput Screening of Atomoxetine in Biological Samples

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Compound of Interest

Compound Name: *4'-Hydroxy Atomoxetine-d3*

Cat. No.: *B562900*

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Introduction

Atomoxetine is a selective norepinephrine reuptake inhibitor primarily used in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).^{[1][2]} Its therapeutic efficacy is dependent on achieving optimal plasma concentrations, making the quantitative analysis of Atomoxetine in biological samples a critical aspect of clinical and preclinical studies. High-throughput screening (HTS) methods are essential for efficiently processing large numbers of samples in drug discovery, pharmacokinetic studies, and therapeutic drug monitoring. This application note provides a detailed protocol for the high-throughput analysis of Atomoxetine in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a sensitive and selective technique well-suited for this purpose.^{[3][4][5]}

Principle

The method described herein utilizes a simple protein precipitation step for sample preparation, followed by rapid chromatographic separation and detection by tandem mass spectrometry. A deuterated internal standard (IS), d3-atomoxetine, is used to ensure accuracy and precision by correcting for matrix effects and variability in sample processing and instrument response. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Experimental Protocols

Materials and Reagents

- Atomoxetine hydrochloride (Reference Standard)
- d3-Atomoxetine hydrochloride (Internal Standard)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Formic acid (LC-MS grade)
- Ammonium acetate (LC-MS grade)
- Deionized water (18.2 MΩ·cm)
- Human plasma (drug-free)

Equipment

- High-Performance Liquid Chromatography (HPLC) system
- Tandem mass spectrometer with an electrospray ionization (ESI) source
- Analytical column (e.g., C18 column, 2.1 mm × 50 mm, 2.6 µm)
- Microcentrifuge
- Vortex mixer
- Pipettes and tips

Preparation of Solutions

- Stock Solutions (1 mg/mL): Prepare separate stock solutions of Atomoxetine and d3-Atomoxetine in methanol.

- Working Standard Solutions: Prepare serial dilutions of the Atomoxetine stock solution in 50% methanol to create calibration standards.
- Internal Standard Working Solution (400 nM): Dilute the d3-Atomoxetine stock solution in acetonitrile.

Sample Preparation Protocol

- Label microcentrifuge tubes for each sample, calibrator, and quality control (QC) sample.
- Pipette 60 μ L of plasma sample, calibrator, or QC into the appropriately labeled tube.
- Add 120 μ L of the internal standard working solution (400 nM d3-atomoxetine in acetonitrile) to each tube.
- Vortex each tube for 30 seconds to precipitate proteins.
- Centrifuge the tubes at 16,000 $\times g$ for 30 minutes at 4°C to pellet the precipitated proteins.
- Carefully transfer the supernatant to a clean autosampler vial or 96-well plate for LC-MS/MS analysis.

LC-MS/MS Instrumental Conditions

Liquid Chromatography:

Parameter	Condition
Column	C18, 2.1 mm × 50 mm, 2.6 µm
Mobile Phase A	5 mM Ammonium acetate and 0.1% Formic acid in Water
Mobile Phase B	0.1% Formic acid in Acetonitrile
Flow Rate	0.25 mL/min
Injection Volume	5 µL
Gradient	Start with a suitable percentage of B, ramp up to a high percentage of B to elute the analyte, and then return to initial conditions to re-equilibrate the column.

Tandem Mass Spectrometry:

Parameter	Condition
Ionization Mode	Positive Electrospray Ionization (ESI+)
Acquisition Mode	Multiple Reaction Monitoring (MRM)
MRM Transitions	Atomoxetine: m/z 256 → 44; d3-Atomoxetine: m/z 259 → 44
Ion Source Temp.	500°C
Ion Spray Voltage	5500 V

Data Presentation

The following tables summarize the quantitative performance of a typical LC-MS/MS method for Atomoxetine analysis in human plasma.

Table 1: Calibration Curve and Linearity

Matrix	Linearity Range	Correlation Coefficient (r^2)
Human Plasma	3 - 900 ng/mL	> 0.999
Cellular Samples	10 nM - 10 μ M	> 0.999

Table 2: Precision and Accuracy

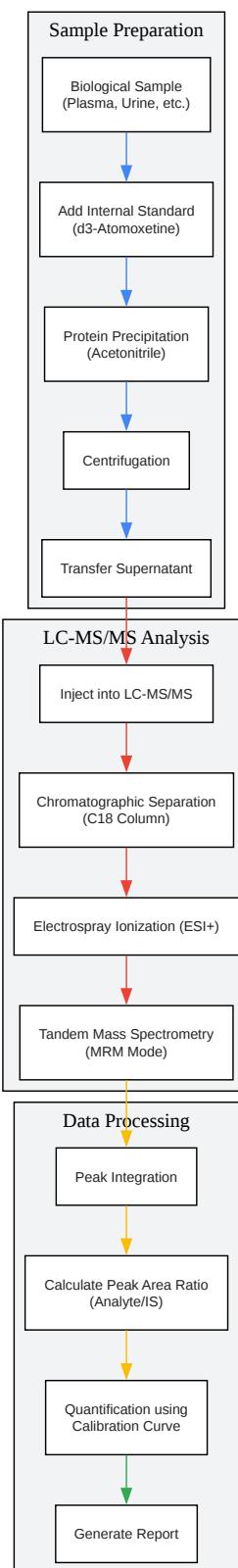
Matrix	QC Concentration	Intra-day Precision (%CV)	Inter-day Precision (%CV)	Intra-day Accuracy (%)	Inter-day Accuracy (%)
Human Plasma	Low QC (9 ng/mL)	1.1 - 3.3	2.5 - 3.3	98.7 - 102.0	98.8 - 101.2
	Mid QC (90 ng/mL)	1.1 - 3.3	2.5 - 3.3	98.7 - 102.0	98.8 - 101.2
	High QC (300 ng/mL)	1.1 - 3.3	2.5 - 3.3	98.7 - 102.0	98.8 - 101.2
Cellular Samples	Low QC	0.9 - 3.2	2.3 - 3.5	96.0 - 102.3	96.0 - 100.8
	Mid QC	0.9 - 3.2	2.3 - 3.5	96.0 - 102.3	96.0 - 100.8
	High QC	0.9 - 3.2	2.3 - 3.5	96.0 - 102.3	96.0 - 100.8
Data adapted from a validated LC-MS/MS method.					

Table 3: Limits of Quantification (LOQ)

Biological Matrix	LOQ
Plasma	0.5 - 3 ng/mL
Oral Fluid	0.5 ng/mL
Urine	10 ng/mL
Sweat Patch	1 ng/patch

Mandatory Visualizations

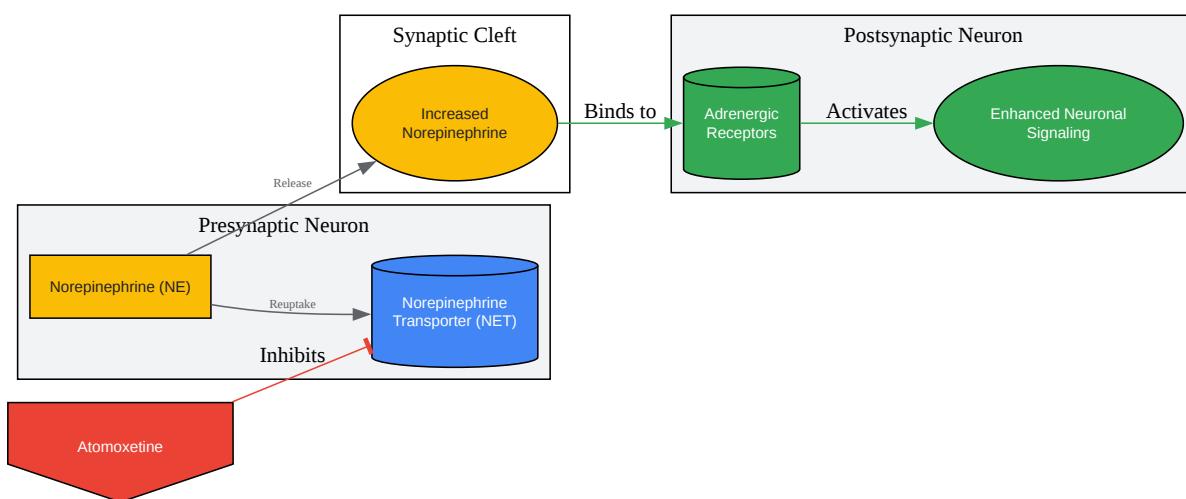
Atomoxetine High-Throughput Screening Workflow



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Caption: Workflow for high-throughput screening of Atomoxetine.

Atomoxetine Mechanism of Action Signaling Pathway



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Caption: Atomoxetine's mechanism of action in the neuronal synapse.

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